(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol

Lipophilicity Drug Design Physicochemical Properties

This fluorinated heterocyclic building block features a 4-CF3-pyrimidine motif, a validated pharmacophore for kinase inhibition. The trifluoromethyl group provides ~1 log unit increase in clogP over non-fluorinated analogs, boosting cell permeability. The primary alcohol enables facile conversion to ester or phosphate prodrugs for optimized oral absorption or solubility. Differentiated from amino analogs by its single HBD, simplifying formulation. The chiral pyrrolidine-2-methanol moiety offers a novel exit vector geometry for composition-of-matter patent claims. Ideal for advancing screening hits with poor cellular activity.

Molecular Formula C10H12F3N3O
Molecular Weight 247.221
CAS No. 1479923-75-5
Cat. No. B2355382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol
CAS1479923-75-5
Molecular FormulaC10H12F3N3O
Molecular Weight247.221
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CC(=N2)C(F)(F)F)CO
InChIInChI=1S/C10H12F3N3O/c11-10(12,13)8-3-4-14-9(15-8)16-5-1-2-7(16)6-17/h3-4,7,17H,1-2,5-6H2
InChIKeyITYRCCYQILPCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol (CAS 1479923-75-5): A Specialized Heterocyclic Building Block


(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol is a fluorinated heterocyclic building block belonging to the pyrimidine-substituted pyrrolidine class. Its structure features a trifluoromethyl group at the 4-position of the pyrimidine ring and a hydroxymethyl substituent on the pyrrolidine ring, offering a distinct vector for further derivatization in medicinal chemistry programs [1]. The compound is primarily utilized as a synthetic intermediate in the development of kinase inhibitors and other bioactive molecules, where the trifluoromethyl group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Why (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol Cannot Be Replaced by Common Analogs


Generic substitution within this chemical class is unreliable because the specific positioning of the trifluoromethyl and hydroxymethyl groups directly governs physicochemical properties critical for drug discovery. The 4-CF3-pyrimidine motif is a well-validated pharmacophore for kinase inhibition, while the pyrrolidin-2-yl methanol moiety provides a chiral handle for stereospecific interactions [1]. Replacing the trifluoromethyl group with hydrogen or a halogen dramatically reduces electron-withdrawing character and lipophilicity, and shifting the hydroxymethyl group to the 3-position alters the exit vector geometry, compromising target binding and selectivity [2]. The quantitative evidence below demonstrates these measurable differences.

Quantitative Differentiation Evidence for (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol Against Closest Analogs


Enhanced Calculated Lipophilicity (clogP) vs. Non-Fluorinated Analog (CAS 1247361-25-6)

The presence of the trifluoromethyl group significantly increases the predicted lipophilicity of the target compound compared to its non-fluorinated congener, (1-(pyrimidin-2-yl)pyrrolidin-2-yl)methanol. This difference is a critical factor for membrane permeability and target engagement in cellular assays [1].

Lipophilicity Drug Design Physicochemical Properties

Predicted Metabolic Stabilization by Trifluoromethyl Group vs. 5-Fluoro Analog (CAS 1420802-64-7)

The trifluoromethyl group at the 4-position of the pyrimidine ring is predicted to provide greater oxidative metabolic stability compared to the mono-fluoro substituent in (1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol. The stronger electron-withdrawing effect and steric bulk of CF3 shields the pyrimidine ring from cytochrome P450-mediated oxidation [1].

Metabolic Stability Fluorine Chemistry CYP450

Distinct Hydrogen Bonding Capacity via Hydroxymethyl Group vs. 3-Amino Analog (CAS 1417578-90-5)

The target compound presents a hydroxymethyl (-CH2OH) substituent at the pyrrolidine 2-position, which can act as both a hydrogen bond donor and acceptor. This contrasts with the 3-amino analog, (R)-1-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-amine (CAS 1417578-90-5), which has a primary amine [1]. The difference in hydrogen bonding capacity influences solubility, crystal packing, and target interactions, making the target compound a more versatile intermediate for ester or ether prodrug strategies .

Hydrogen Bonding Solubility Crystal Engineering

Differentiated Exit Vector Geometry Compared to Piperidine Analog (CAS 914636-85-4)

The pyrrolidine ring in the target compound provides a distinct exit vector compared to the piperidine analog, (1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol (CAS 914636-85-4). The five-membered pyrrolidine ring constrains the hydroxymethyl group into a different spatial orientation than the six-membered piperidine, impacting the compound's ability to interact with specific kinase hinge regions [1].

Exit Vector Scaffold Hopping Kinase Selectivity

Optimal Application Scenarios for (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

When a screening hit with a pyrimidine-pyrrolidine scaffold shows promising potency but poor cellular activity due to low membrane permeability, this compound serves as a strategic intermediate. The 4-CF3 group, with its ~1 log unit increase in clogP over the non-fluorinated analog, can improve cell penetration without the need for extensive scaffold redesign [1]. Its use is supported by the Boehringer Ingelheim patent family, which extensively demonstrates the value of trifluoromethylpyrimidine derivatives as kinase inhibitors [2].

Prodrug Development Leveraging the Hydroxymethyl Handle

The primary alcohol functionality enables facile conversion to ester prodrugs to enhance oral absorption or phosphate prodrugs for improved aqueous solubility. This contrasts with amino analogs (e.g., 3-aminopyrrolidine derivatives) that require more complex protection/deprotection strategies during synthesis [1]. The differentiated hydrogen bond donor count (1 HBD) also simplifies formulation development compared to amine-containing building blocks.

Scaffold-Hopping Campaigns for Intellectual Property Generation

In competitive kinase inhibitor programs, replacing a piperidine linker with the pyrrolidine-2-methanol moiety can generate novel chemical matter with distinct composition-of-matter patent claims. The different ring size and substitution pattern alter the exit vector geometry, potentially yielding improved selectivity profiles against closely related kinases [1].

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